molecular formula C14H9NO3 B1669015 1-Amino-4-hydroxyanthraquinone CAS No. 116-85-8

1-Amino-4-hydroxyanthraquinone

Cat. No. B1669015
CAS RN: 116-85-8
M. Wt: 239.23 g/mol
InChI Key: AQXYVFBSOOBBQV-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxyanthraquinone (AHA) is a chemical compound with the molecular formula C14H9NO3 . It has been used in the internal cavity of β-cyclodextrin, which confers increased sensitivity, selectivity, and detection limit .


Synthesis Analysis

The synthesis of 1-Amino-4-hydroxyanthraquinone has been discussed in several papers. One method involves the ammonolysis of 1-nitroanthraquinone at high temperatures . Another method involves the interaction of phthalic anhydride with p-amino-phenol, followed by nitration of 1 hydroxyanthraquinone and reduction of the nitro group .


Molecular Structure Analysis

The molecular structure of 1-Amino-4-hydroxyanthraquinone is characterized by a keto-enol and amino-imine tautomerism . The InChI code for this compound is 1S/C14H9NO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,16H,15H2 .


Chemical Reactions Analysis

The chemical reactions of 1-Amino-4-hydroxyanthraquinone involve complex equilibria with iron(III) in ethanol–water solution at atmospheric pressure . It also involves the formation of 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene 2-sulfonate .


Physical And Chemical Properties Analysis

1-Amino-4-hydroxyanthraquinone is a solid compound with a molecular weight of 239.23 . Its solubility in binary solvents (ethanol–water combinations) has been studied .

Scientific Research Applications

Solubility Enhancement

The solubility of 1-amino-4-hydroxyanthraquinone in supercritical carbon dioxide is significantly higher compared to its nitro derivative. This property, enhanced by the amino group, makes it a subject of interest in understanding solubility dynamics and enhancing the solubility of anthraquinone derivatives, with implications for industrial applications such as dye manufacturing and drug delivery systems. The study utilized various density-based models to correlate experimental results, emphasizing the compound's potential in diverse applications (Tamura & Alwi, 2015).

Genotoxicity Evaluation

Comparative genotoxicity studies involving aminoanthraquinone analogs, including 1-amino-4-hydroxyanthraquinone, have demonstrated their potential therapeutic activities against experimental tumors but also highlighted differences in toxicity. These findings underscore the importance of genotoxic effects in drug development, contributing to the understanding of anthraquinone derivatives' therapeutic and toxicological profiles (Au et al., 1981).

Deprotonation and Complexation Studies

Research on the deprotonation and complexation of 1-amino-4-hydroxyanthraquinone challenges existing views, suggesting a dynamic equilibrium between keto-enol (keto-oxide) and amino-imine tautomers. This complex behavior affects its interactions with metals and could influence the development of metal-complex dyes or therapeutic agents, offering insights into the molecular structure and reactivity of such compounds (Fain et al., 2010).

Anti-Trypanosomal Agents

1,4-Dihydroxyanthraquinone derivatives, including those synthesized from 1-amino-4-hydroxyanthraquinone, have shown promising activity against Trypanosoma brucei parasites. Molecular docking studies suggest these compounds could serve as starting structures for developing new drugs against trypanosomiasis, demonstrating the potential of anthraquinone derivatives in addressing neglected tropical diseases (Kisula et al., 2022).

Antiviral Activity

Anthraquinones, including derivatives of 1-amino-4-hydroxyanthraquinone, have been identified as a new class of antiviral agents against HIV-1. Their mechanism involves inhibiting the viral reverse transcriptase, highlighting the therapeutic potential of anthraquinone derivatives against viral infections (Schinazi et al., 1990).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may be fatal if swallowed and enters airways. It is suspected of causing genetic defects and cancer . Proper protective equipment should be worn when handling this compound .

properties

IUPAC Name

1-amino-4-hydroxyanthracene-9,10-dione
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InChI

InChI=1S/C14H9NO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,16H,15H2
Source PubChem
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InChI Key

AQXYVFBSOOBBQV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H9NO3
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DSSTOX Substance ID

DTXSID1059440
Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-
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Molecular Weight

239.23 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 1-Amino-4-hydroxy-9,10-anthracenedione
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Product Name

1-Amino-4-hydroxyanthraquinone

CAS RN

116-85-8
Record name 1-Amino-4-hydroxyanthraquinone
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Record name 1-AMINO-4-HYDROXYANTHRAQUINONE
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Synthesis routes and methods I

Procedure details

70 ml of water, 26.5 g of 1,4-dihydroxyanthraquinone, 1.2 g of hydroxyacetone, 80 g of 25% strength by weight aqueous ammonia solution and 20 g of 50% strength by weight sodium hydroxide solution were introduced into a pressure-resistant apparatus. The apparatus was then sealed pressure-tight and its contents were heated to 100° C., giving rise to an autogenous pressure of 2.7 bar. The reaction mixture was held under these conditions for 3 h, then cooled down and depressurized. The precipitate found was filtered off with suction, washed salt-free with water and dried to leave 15.8 g of 1-amino-4-hydroxyanthraquinone (purity according to GC: 71.1%).
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26.5 g
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1.2 g
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Synthesis routes and methods II

Procedure details

CH-A-640 873 describes the reaction of 1,4-dihydroxyanthraquinone with ammonia in aqueous phase to form 1-amino-4-hydroxyanthraquinone.
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Synthesis routes and methods III

Procedure details

79.5 g of 1,4-dihydroxyanthraquinone, 210 ml of water, 5.6 g of sodium dithionite, 60 g of 50% strength by weight sodium hydroxide solution and 240 g of 25% strength by weight ammonia solution were introduced into a pressure-resistant apparatus. The apparatus was then sealed pressure-tight and its contents were heated to 100° C., giving rise to an autogenous pressure of 2.5 bar. The reaction mixture was held under these conditions for 3 h, then cooled down and depressurized. The precipitate found was filtered off with suction, washed salt-free with water and dried to leave 74.9 g of 1-amino-4-hydroxyanthraquinone (purity according to GC: 90.7%).
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Synthesis routes and methods IV

Procedure details

127 parts of 1-nitroanthraquinone are suspended at room temperature in 1000 parts of dimethyl formamide. To this suspension are then added 35 parts of sodium azide. The reaction mixture is then stirred for 8 hours at room temperature and, after addition of 1000 parts of a mixture of ice and water, filtered. The filter cake is washed with water and the moist product (28% paste) is added in the course of 2 hours to 1000 parts of conc. sulfuric acid, taking care that the temperature does not rise above 85° C. The suspension is then heated to 95° C., stirred for 3 hours at 95°-100° C. and, after the dropwise addition of 400 parts of ice-water, filtered hot. The filtrate is then poured into 4000 parts of ice-water and filtered. The filter cake is washed neutral with water, affording 100 parts of 1-amino-4-hydroxyanthraquinone.
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Synthesis routes and methods V

Procedure details

1-Amino-4-hydroxyanthraquinone-2-carboxylic acid (31.1 grams, 0.11 mole) was dissolved in 2000 ml. of water and 50 ml. of 10 M sodium hydroxide solution. The mixture was heated on a steam bath to 90°-100° C., and 40 g (0.23 mole) sodium hydro ulfite was added. Heating was continued with stirring for 2 hours, after which the mixture was cooled to room temperature. The resulting solid was collected by filtration and washed with water until the filtrate was neutral. The solid was dried at 80° C. to give 26.2 g (75% yield) of 1-amino-4-hydroxyanthraquinone. The Thin Layer Chromatogram of the crude product showed the presence of a small amount of impurity.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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